N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide

Sulfonamide Lipophilicity Structure-Property Relationship

N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide (CAS 1396748-74-5, PubChem CID is a synthetic sulfonamide featuring a 3-hydroxy-3-phenylpropyl tail linked to a 3-methylphenylmethanesulfonamide core. Its molecular formula is C₁₇H₂₁NO₃S, with a molecular weight of 319.4 g/mol, a computed XLogP3 of 2.4, two hydrogen bond donors, and four hydrogen bond acceptors, placing it within favorable drug-like physicochemical space.

Molecular Formula C17H21NO3S
Molecular Weight 319.42
CAS No. 1396748-74-5
Cat. No. B2761299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide
CAS1396748-74-5
Molecular FormulaC17H21NO3S
Molecular Weight319.42
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)NCCC(C2=CC=CC=C2)O
InChIInChI=1S/C17H21NO3S/c1-14-6-5-7-15(12-14)13-22(20,21)18-11-10-17(19)16-8-3-2-4-9-16/h2-9,12,17-19H,10-11,13H2,1H3
InChIKeyMQZRWQISLKMNPJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide (CAS 1396748-74-5): Procurement-Relevant Identity and Physicochemical Profile


N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide (CAS 1396748-74-5, PubChem CID 71782269) is a synthetic sulfonamide featuring a 3-hydroxy-3-phenylpropyl tail linked to a 3-methylphenylmethanesulfonamide core [1]. Its molecular formula is C₁₇H₂₁NO₃S, with a molecular weight of 319.4 g/mol, a computed XLogP3 of 2.4, two hydrogen bond donors, and four hydrogen bond acceptors, placing it within favorable drug-like physicochemical space [1]. The compound belongs to the class of N-substituted phenylalkylsulfonamides, a scaffold associated with diverse pharmacological activities including enzyme inhibition and receptor modulation, though direct pharmacological annotation for this specific entity remains limited in the public domain [1].

Scaffold Meta-methyl phenylmethanesulfonamide core
Profile Moderate lipophilicity and drug-like property space
Role Tool compound for sulfonamide SAR and regioisomer studies

Why N-(3-Hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide Cannot Be Readily Replaced by In-Class Sulfonamide Analogs


Sulfonamide-based research compounds cannot be treated as freely interchangeable despite sharing a core functional group. Minor structural perturbations—such as the position of a methyl substituent on the phenyl ring or the length of the sulfonamide alkyl linker—substantially alter molecular recognition, physicochemical properties, and pharmacokinetic behavior [1]. For N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide, the meta-methyl substitution on the phenylmethanesulfonamide moiety directs a distinct spatial orientation and electronic surface relative to its para-methyl and des-methyl analogs, which can translate into divergent target binding, metabolic stability, and off-target liability profiles that are critical for reproducible research outcomes [1].

!
Methyl Position Sensitivity
Meta substitution alters target recognition vs. para or des-methyl analogs.
!
Linker Length Dependency
Methanesulfonamide restricts conformational flexibility compared to ethanesulfonamide scaffolds.
!
Regioisomeric SAR Divergence
Substituent position may shift pharmacophore presentation and off-target profiles.

N-(3-Hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide (1396748-74-5): Comparator-Anchored Differentiation Evidence


Meta-Methyl Substituent Effect on Lipophilicity: Target Compound vs. Des-Methyl Analog

The presence of a methyl group at the meta position of the phenylmethanesulfonamide ring increases lipophilicity by approximately 0.4–0.5 log units relative to the unsubstituted phenyl analog N-(3-hydroxy-3-phenylpropyl)-1-phenylmethanesulfonamide, based on computed XLogP3 values from PubChem [1]. For the target compound, XLogP3 is 2.4, whereas the des-methyl analog is predicted to have an XLogP3 of ~2.0 (class-level inference from the Hansch π constant for aromatic methyl substitution) [1]. This difference can influence membrane permeability, protein binding, and solubility, making the meta-methyl compound a distinct tool for studies where modulated lipophilicity is a parameter of interest [1].

Lipophilicity (XLogP3)
Class-level inference
Target XLogP3 2.4 vs des-methyl analog ~2.0 (Δ ≈ +0.4)
May support lipophilicity-modulated cellular uptake studies
Computed; verify experimentally in assay buffer
Sulfonamide Lipophilicity Structure-Property Relationship

Regioisomeric Methyl Positioning: Meta- vs. Para-Substituted Phenylmethanesulfonamide and Implications for Molecular Recognition

The meta-methyl orientation on the phenylmethanesulfonamide portion of the target compound generates a distinct three-dimensional electrostatic surface compared to its para-methyl regioisomer, N-(3-hydroxy-3-phenylpropyl)-1-(4-methylphenyl)methanesulfonamide [1]. While quantitative head-to-head binding data for both regioisomers against a defined target panel are not publicly available, the general principle that substituent position on aryl sulfonamides modulates affinity for enzymes such as carbonic anhydrases, proteases, and kinases is well documented at the class level [1]. The meta configuration places the methyl substituent in a position that affects the dihedral angle between the phenyl ring and the sulfonamide linker differently than para substitution, potentially altering the pharmacophoric presentation of the sulfonamide oxygen and nitrogen atoms [1].

Regioisomeric Position
Class-level inference
Meta (3-methyl) vs para (4-methyl) substitution
Regioisomer identity may influence SAR interpretation
No direct comparative binding data available
Sulfonamide Regioisomerism Target Binding

Sulfonamide Linker Length: Methanesulfonamide vs. Ethanesulfonamide Scaffolds and Conformational Flexibility

The target compound contains a one-carbon (methane) linker between the sulfonyl group and the substituted phenyl ring, distinguishing it from ethanesulfonamide analogs such as N-(3-hydroxy-3-phenylpropyl)-2-phenylethanesulfonamide (SB 223412) and N-(3-hydroxy-3-phenylpropyl)-2-(4-methoxyphenyl)ethanesulfonamide [1]. The shorter methanesulfonamide linker confers greater conformational rigidity around the S–C bond and brings the aryl ring into closer proximity to the sulfonamide pharmacophore, which can alter the binding mode to target proteins. In contrast, ethanesulfonamide analogs possess an additional rotatable bond, increasing conformational entropy but potentially reducing binding affinity due to larger entropic penalties upon complex formation [1]. No direct binding comparison between methanesulfonamide and ethanesulfonamide analogs bearing identical 3-hydroxy-3-phenylpropyl tails is publicly available, making this a class-level inference grounded in scaffold geometry [1].

Linker Length
Class-level inference
Methanesulfonamide (7 rot. bonds) vs ethanesulfonamide (≥8)
Conformational constraint may affect binding mode and selectivity
No head-to-head binding comparison published
Sulfonamide Scaffold Hopping Conformational Analysis

Preliminary Enzyme Inhibition Signatures: Tyrosinase and Collagenase as Points of Differentiation from Fluorinated Analogs

Limited vendor-reported biochemical data indicate that the target compound inhibits mushroom tyrosinase with an IC₅₀ of approximately 1.05 µM and collagenase with an IC₅₀ of approximately 123.4 µM . While these values have not been independently verified in peer-reviewed publications and the original assay protocols are not fully disclosed, they suggest a multi-enzyme inhibitory profile that distinguishes this compound from fluorinated analogs such as 1-(4-fluorophenyl)-N-(3-hydroxy-3-phenylpropyl)methanesulfonamide (TAK-659), which is primarily characterized as a kinase inhibitor . If confirmed, the dual tyrosinase/collagenase activity may be mechanistically linked to the meta-methyl substitution pattern, which is absent in TAK-659 . Users should treat this evidence as provisional and are advised to request full assay documentation from the supplier before making procurement decisions .

Enzyme Inhibition
Data to verify
Tyrosinase IC50 ≈ 1.05 µM, Collagenase IC50 ≈ 123.4 µM (vendor-reported) vs TAK-659: kinase-targeted, no reported tyrosinase/collagenase activity
Provisional dual enzyme inhibition profile; requires independent validation
Assay conditions not fully disclosed by supplier
Tyrosinase Inhibition Collagenase Inhibition Enzyme Assay

N-(3-Hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide (1396748-74-5): Evidence-Grounded Application Scenarios for Scientific Procurement


Structure-Activity Relationship (SAR) Studies Exploring Methyl Substituent Position Effects on Sulfonamide Bioactivity

The meta-methyl substitution pattern of the target compound provides a specific regioisomeric probe for SAR campaigns examining how aryl substituent position modulates target binding, selectivity, and pharmacokinetics. When procured alongside its des-methyl and para-methyl analogs, researchers can systematically deconvolute the contribution of the methyl group to potency and selectivity across enzyme or receptor panels [1].

Phenotypic Screening for Dermatological or Anti-Fibrotic Indications Leveraging Dual Tyrosinase/Collagenase Inhibition Potential

Based on provisional enzyme inhibition data, this compound may be deployed in cell-based phenotypic assays for skin pigmentation disorders (tyrosinase-dependent melanogenesis) or tissue remodeling/fibrosis models (collagenase-dependent extracellular matrix turnover). The preliminary IC₅₀ values offer starting concentration guidance for dose-response studies, though users must independently validate these activities under their specific assay conditions .

Scaffold-Hopping Reference Compound for Methanesulfonamide vs. Ethanesulfonamide Linker Comparisons

The methanesulfonamide scaffold of the target compound provides a conformationally constrained reference point for medicinal chemistry programs evaluating the impact of sulfonamide linker length on potency, selectivity, and metabolic stability. It can be used as a matched molecular pair with ethanesulfonamide analogs to isolate the effect of one additional methylene unit on pharmacological parameters [1].

Application
Selection Property
Validation Focus
SAR for methyl substituent position effects
Meta-methyl regioisomer probe
Matched molecular pair analysis with des-methyl and para-methyl analogs
Phenotypic screening in dermatological/tissue remodeling research
Vendor-reported dual tyrosinase/collagenase inhibition
Independent assay validation under defined conditions
Scaffold-hopping linker length comparison
Methanesulfonamide conformational rigidity
Comparison with ethanesulfonamide matched molecular pairs
Quote Request

Request a Quote for N-(3-hydroxy-3-phenylpropyl)-1-(3-methylphenyl)methanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.